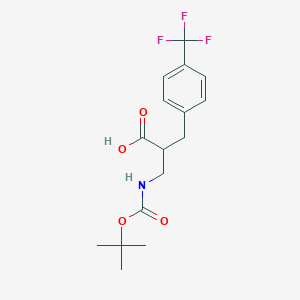

N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

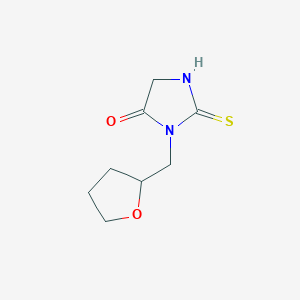

“N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” is a chemical compound that has been used in the synthesis of various complexes . It has been used as a clickable ligand for immobilisation on a solid support .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2 .Chemical Reactions Analysis

“this compound” has been used in the synthesis of various complexes . It has been used as a clickable ligand for immobilisation on a solid support .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Pyrazole Derivatives Synthesis : A study by Titi et al. (2020) describes the synthesis and characterization of pyrazole derivatives, highlighting the structural identification through various spectroscopic methods and the biological activity against breast cancer and microbes. This research demonstrates the importance of pyrazole derivatives, which could be related to the chemical class of N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, in the development of pharmacophores with antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Multicomponent Domino Reactions : Prasanna et al. (2013) explored the assembly of densely functionalized 4H-pyrano[2,3-c]pyrazoles through L-proline-catalyzed reactions in aqueous media. This showcases the versatility of pyrazole-based compounds in synthesizing complex molecular structures, potentially including this compound, through environmentally friendly methods (Prasanna et al., 2013).

Chemical Properties and Applications

Discovery of Novel Inhibitors : Murphy et al. (2011) identified analogues with substitutions at the pyrazine ring as potent and selective inhibitors of PDK1, illustrating the potential of pyrazine derivatives in the development of anticancer agents. This research could provide insight into the structural modification strategies for enhancing the biological activity of compounds like this compound (Murphy et al., 2011).

Nonlinear Optical Properties : Ahmad et al. (2021) discussed the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic and nonlinear optical properties through DFT calculations. This highlights the potential application of pyrazine derivatives in materials science, specifically in the development of new materials with desirable optical properties (Ahmad et al., 2021).

Mechanistic Insights and Reaction Pathways

- Multicomponent Pyrazole Synthesis : Pearce et al. (2020) reported on the synthesis of multisubstituted pyrazoles via oxidative coupling, avoiding hazardous reagents. This method's efficiency and safety are crucial for synthesizing compounds like this compound, underlining the importance of innovative synthetic pathways in chemical research (Pearce et al., 2020).

Propiedades

IUPAC Name |

N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-3-9-6-8-7-10-4-5-11-8/h1,4-5,7,9H,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWFXPWLZWUKOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=NC=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561953.png)

![3-[(2R,5R)-5-Ethyl-2-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561955.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2561958.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2561960.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2561961.png)

![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)

![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B2561965.png)